molecular formula C10H16N2OS B1474418 (1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol CAS No. 1932055-76-9

(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol

Cat. No.: B1474418
CAS No.: 1932055-76-9
M. Wt: 212.31 g/mol
InChI Key: ODURYNGGUQZBGN-IUCAKERBSA-N
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Description

(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol is a chiral compound featuring a cyclohexanol ring substituted with a 1-methyl-1H-imidazol-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 1-methyl-1H-imidazole-2-thiol.

    Formation of Thioether: The thiol group of 1-methyl-1H-imidazole-2-thiol reacts with cyclohexanone under basic conditions to form the thioether linkage.

    Reduction: The resulting thioether is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the imidazole ring or the cyclohexanol ring.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions on the imidazole ring.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.

    2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-one: The oxidized form of the compound.

    1-methyl-1H-imidazole-2-thiol: The precursor used in the synthesis.

Uniqueness

(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomers or other similar compounds. This specificity can be crucial in applications such as drug development, where the chirality of a molecule can significantly influence its efficacy and safety.

Properties

IUPAC Name

(1S,2S)-2-(1-methylimidazol-2-yl)sulfanylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-12-7-6-11-10(12)14-9-5-3-2-4-8(9)13/h6-9,13H,2-5H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODURYNGGUQZBGN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1S[C@H]2CCCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 2
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(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 3
(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 4
(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 5
(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 6
(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol

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